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Compound of Interest

Compound Name: 2-Ethynylfuran

Cat. No.: B098707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethynylfuran is a heterocyclic organic compound with the molecular formula C₆H₄O. It

belongs to the furan family, a class of aromatic heterocycles that are integral components in a

wide array of pharmaceuticals and biologically active compounds. The presence of the

electron-rich furan ring, coupled with the reactive ethynyl group, makes 2-ethynylfuran a

versatile building block in organic synthesis and a molecule of interest in medicinal chemistry.

This guide provides a comprehensive overview of its chemical properties, including its

synthesis, reactivity, and spectroscopic profile, to support its application in research and drug

development.

Physicochemical Properties
While extensive experimental data for 2-ethynylfuran is not widely available in the public

domain, its basic physicochemical properties can be summarized from available sources and

computational predictions.
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Property Value Source

Molecular Formula C₆H₄O --INVALID-LINK--[1]

Molecular Weight 92.09 g/mol --INVALID-LINK--[1]

IUPAC Name 2-ethynylfuran --INVALID-LINK--[1]

CAS Number 18649-64-4 --INVALID-LINK--[1]

Physical Form Liquid Sigma-Aldrich

Storage Temperature -20°C Sigma-Aldrich

Synthesis of 2-Ethynylfuran
A common and effective method for the synthesis of 2-ethynylfuran is the Sonogashira cross-

coupling reaction. This reaction typically involves the coupling of a halo-furan (e.g., 2-

bromofuran or 2-iodofuran) with a terminal alkyne, often with a protecting group like

trimethylsilyl (TMS), followed by deprotection.

Experimental Protocol: Two-Step Synthesis via
Sonogashira Coupling
Step 1: Sonogashira Coupling of 2-Bromofuran with Ethynyltrimethylsilane

This step involves the palladium- and copper-catalyzed cross-coupling of 2-bromofuran with

(trimethylsilyl)acetylene.

Materials:

2-Bromofuran

(Trimethylsilyl)acetylene

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the

palladium catalyst and CuI.

Add the anhydrous solvent, followed by the amine base.

To this mixture, add 2-bromofuran and (trimethylsilyl)acetylene.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitored by TLC or GC-MS).

Upon completion, quench the reaction with saturated aqueous ammonium chloride

solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product, 2-((trimethylsilyl)ethynyl)furan, by column chromatography on

silica gel.

Step 2: Deprotection of 2-((Trimethylsilyl)ethynyl)furan

The trimethylsilyl protecting group is removed to yield the terminal alkyne, 2-ethynylfuran.

Materials:

2-((Trimethylsilyl)ethynyl)furan

Deprotecting agent (e.g., potassium carbonate in methanol, or tetrabutylammonium

fluoride (TBAF) in THF)

Solvent (e.g., methanol or THF)

Procedure:
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Dissolve 2-((trimethylsilyl)ethynyl)furan in the appropriate solvent.

Add the deprotecting agent and stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain 2-
ethynylfuran. Further purification can be achieved by distillation or chromatography if

necessary.[2][3][4]

Caption: Synthetic workflow for 2-ethynylfuran.

Chemical Reactivity
The chemical reactivity of 2-ethynylfuran is characterized by the interplay of the aromatic

furan ring and the terminal alkyne functionality.

Reactions of the Furan Ring
The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic

aromatic substitution. These reactions are generally faster than in benzene. Substitution

typically occurs at the C5 position, as the C2 position is already substituted.

The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder

reaction, where it acts as the diene. The aromaticity of the furan ring means that the [4+2]

cycloaddition is often reversible.[5][6][7][8][9]

Reactions of the Ethynyl Group
The terminal alkyne group of 2-ethynylfuran is a versatile functional group that can undergo a

variety of reactions:

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the

efficient and specific formation of 1,2,3-triazole linkages, which is highly valuable in drug

discovery for creating libraries of compounds and for bioconjugation.[10][11][12][13]
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Sonogashira Coupling: The terminal alkyne can be further functionalized through another

Sonogashira coupling reaction with various aryl or vinyl halides to create more complex

molecular architectures.

Other Alkyne Reactions: The ethynyl group can also undergo other typical alkyne reactions

such as hydration, hydrohalogenation, and metal-catalyzed additions.

Caption: Reactivity map of 2-ethynylfuran.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-ethynylfuran is scarce in publicly available

literature. However, characteristic spectral features can be predicted based on the analysis of

similar furan and alkyne-containing compounds.[14][15]

¹H NMR Spectroscopy (Predicted)

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(Hz)

H5 ~7.4 dd J ≈ 1.8, 0.8

H3 ~6.4 dd J ≈ 3.2, 0.8

H4 ~6.3 dd J ≈ 3.2, 1.8

Alkyne-H ~3.1 s -

¹³C NMR Spectroscopy (Predicted)
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Carbon Chemical Shift (ppm)

C2 ~130

C5 ~145

C3 ~112

C4 ~110

Alkyne-C (Cα) ~85

Alkyne-C (Cβ) ~75

Infrared (IR) Spectroscopy (Predicted)

Functional Group Wavenumber (cm⁻¹) Intensity

≡C-H stretch ~3300 Strong, sharp

C≡C stretch ~2100 Weak to medium

C-H (furan ring) ~3100 Medium

C=C (furan ring) ~1600, ~1500 Medium

C-O-C (furan ring) ~1250-1000 Strong

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of 2-ethynylfuran is expected to show a prominent

molecular ion peak (M⁺) at m/z = 92. Fragmentation may involve the loss of the acetylenic

proton, CO, or cleavage of the furan ring.

Role in Drug Development
Furan-containing compounds are prevalent in a wide range of clinically approved drugs,

exhibiting diverse pharmacological activities including antibacterial, antiviral, anti-inflammatory,

and anticancer properties.[16][17] The furan ring can act as a bioisostere for a phenyl group,

offering modified steric and electronic properties that can enhance metabolic stability and drug-

receptor interactions.
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While specific biological activities for 2-ethynylfuran have not been extensively reported, its

structural motifs suggest potential applications. The terminal alkyne allows for its facile

incorporation into larger molecules using click chemistry, a powerful tool in modern drug

discovery for generating compound libraries and for bioconjugation. The furan ring itself can

interact with biological targets through hydrogen bonding and π-π stacking.

Given the known biological activities of furan derivatives, it is plausible that derivatives of 2-
ethynylfuran could be explored for various therapeutic areas. For instance, furan-containing

compounds have been investigated for their effects on signaling pathways such as the MAPK

and PPAR-γ pathways, which are involved in inflammation and metabolic diseases.[18]

Due to the lack of specific studies on the biological targets and signaling pathways of 2-
ethynylfuran, a detailed signaling pathway diagram cannot be provided at this time. Further

research is required to elucidate its specific mechanism of action and therapeutic potential.

Conclusion
2-Ethynylfuran is a valuable heterocyclic building block with significant potential in organic

synthesis and medicinal chemistry. Its dual reactivity, stemming from the furan ring and the

ethynyl group, allows for a wide range of chemical transformations. While detailed experimental

data for this specific molecule is limited, this guide provides a foundational understanding of its

expected chemical properties based on the well-established chemistry of furans and terminal

alkynes. Further investigation into the synthesis, reactivity, and biological activity of 2-
ethynylfuran is warranted to fully exploit its potential in the development of novel therapeutics

and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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